2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide -

2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide

Catalog Number: EVT-5572550
CAS Number:
Molecular Formula: C20H21N3O3S
Molecular Weight: 383.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. N-[2-(Diethylamino)ethyl]-N-(2-{[2-(4-hydroxy-2-oxo-2,3-dihydro-1,3-benzothiazol-7-yl)ethyl]amino}ethyl)-3-[2-(1-naphthyl)ethoxy]propanamide []

  • Compound Description: This compound acts as a β2-adrenergic receptor agonist. The research paper focuses on its use in a pharmaceutical combination for treating respiratory diseases. []

2. N-piperidinyl-[8-chloro-1-(2,4-dichlorophenyl)-1,4,5,6-tetrahydrobenzo[6,7]cyclohepta[1,2-c]pyrazole-3-carboxamide] (NESS 0327) []

  • Compound Description: NESS 0327 is identified as a novel, highly selective antagonist for the cannabinoid CB1 receptor. It demonstrated significantly higher affinity for CB1 compared to CB2 and antagonized WIN 55,212-2-induced effects in vitro and in vivo. []
  • Relevance: Although structurally distinct from 2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide, NESS 0327 is relevant as it highlights the exploration of diverse heterocyclic scaffolds for targeting specific receptors. Both compounds emphasize the importance of structural modifications in achieving desired pharmacological profiles. []

3. 5-{[7-(1-Benzothien-3-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]carbonyl}pyridin-2(1H)-one (22876894) []

  • Compound Description: This benzoxazepine derivative emerged as a potential PIM1 kinase inhibitor through structure-based virtual screening and biochemical evaluation. It exhibited significant inhibitory activity against PIM1 kinase and showed promising cytotoxicity against cancer cell lines HCT-116 and U-2OS. []
  • Relevance: This compound exhibits a striking structural similarity to 2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide. Both share the core structure of a benzoxazepine ring with a 7-aryl substituent. The key difference lies in the substituent at the 4-position of the benzoxazepine ring. This structural similarity suggests they could belong to the same chemical class and potentially share some pharmacological properties. []

4. 4-(2-Aminoisonicotinoyl)-7-(1-benzothien-3-yl)-2,3,4,5-tetrahydro-1,4-benzoxazepin-9-ol (58626268) []

  • Compound Description: Identified alongside 22876894 as a potential PIM1 kinase inhibitor through the same structure-based virtual screening campaign. It showed moderate inhibitory activity against PIM1 and exhibited cytotoxicity against HCT-116, U-2OS, and hTERT-RPE-1 cell lines. []
  • Relevance: This compound represents another close structural analog of 2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide, sharing the core benzoxazepine scaffold with a 7-(1-benzothien-3-yl) substituent. The variation lies in the 4-position substituent. This close structural resemblance suggests a potential for overlapping pharmacological activities and further strengthens the significance of the benzoxazepine class as PIM1 kinase inhibitors. []

Properties

Product Name

2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-N-ethylacetamide

IUPAC Name

2-[7-(1,3-benzothiazol-2-yl)-9-hydroxy-3,5-dihydro-2H-1,4-benzoxazepin-4-yl]-N-ethylacetamide

Molecular Formula

C20H21N3O3S

Molecular Weight

383.5 g/mol

InChI

InChI=1S/C20H21N3O3S/c1-2-21-18(25)12-23-7-8-26-19-14(11-23)9-13(10-16(19)24)20-22-15-5-3-4-6-17(15)27-20/h3-6,9-10,24H,2,7-8,11-12H2,1H3,(H,21,25)

InChI Key

NJXJWUUNTNWCAW-UHFFFAOYSA-N

SMILES

CCNC(=O)CN1CCOC2=C(C1)C=C(C=C2O)C3=NC4=CC=CC=C4S3

Canonical SMILES

CCNC(=O)CN1CCOC2=C(C1)C=C(C=C2O)C3=NC4=CC=CC=C4S3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.